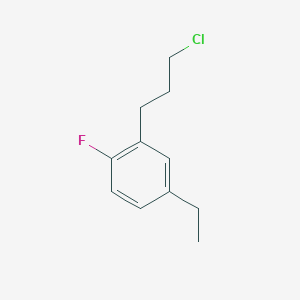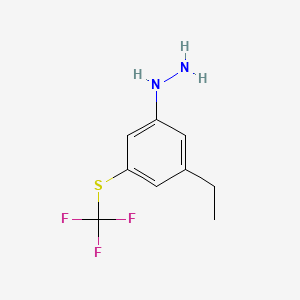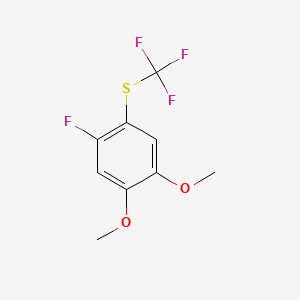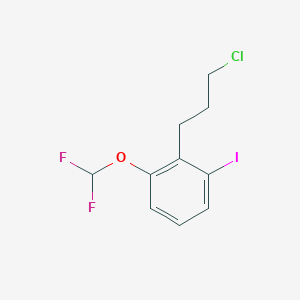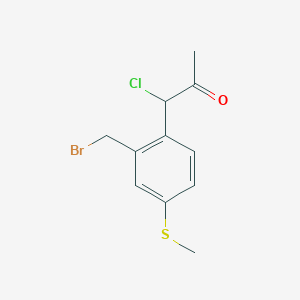![molecular formula C15H15N3 B14063986 Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- CAS No. 87698-96-2](/img/structure/B14063986.png)
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- is a chemical compound with the molecular formula C10H6N2. It is also known by various other names such as malononitrile, benzylidene-, and α-cyanocinnamonitrile . This compound is characterized by the presence of a phenyl group attached to a methylene bridge, which is further connected to a piperidinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- typically involves the reaction of benzylidene malononitrile with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- include:
Malononitrile, benzylidene-: A closely related compound with similar structural features.
α-Cyanocinnamonitrile: Another compound with a similar chemical structure and reactivity.
Uniqueness
What sets propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- apart from these similar compounds is its unique combination of a phenyl group, methylene bridge, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87698-96-2 |
|---|---|
Formule moléculaire |
C15H15N3 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-[(2-piperidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3/c16-11-13(12-17)10-14-6-2-3-7-15(14)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2 |
Clé InChI |
FUENHOWAPWAUMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


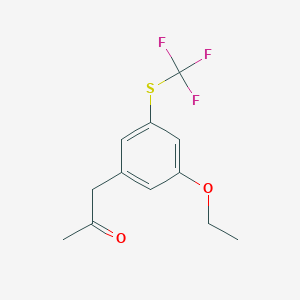
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
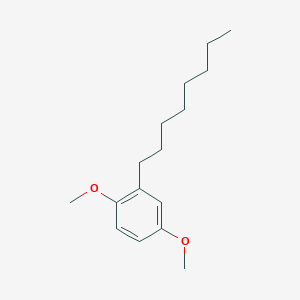
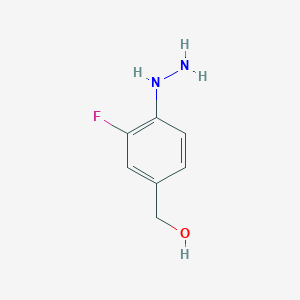
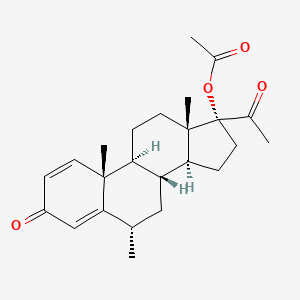
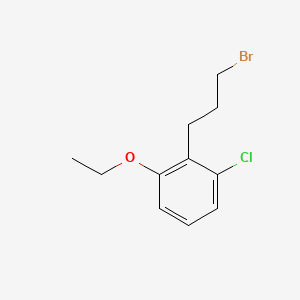
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
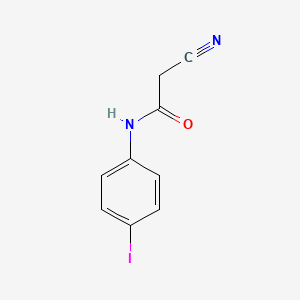
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
